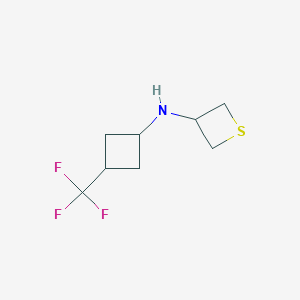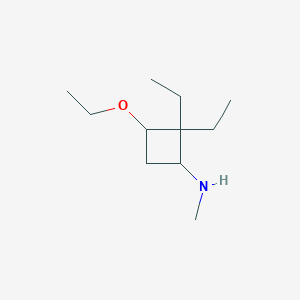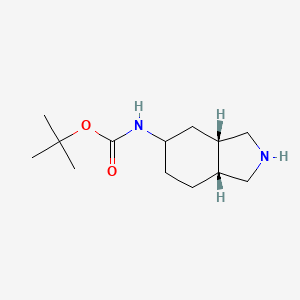
tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate is a chemical compound that features a tert-butyl group attached to an octahydro-isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate typically involves the reaction of an appropriate isoindole derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoindole ring or the tert-butyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce fully saturated or partially reduced isoindole rings.
Scientific Research Applications
tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The isoindole ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate): This compound has a similar structure but with a pyrrolo[3,2-c]pyridine ring instead of an isoindole ring.
tert-Butyl ((3aS,7aR)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate: This compound features a hexahydropyrano ring fused to a pyrrolidine ring.
Uniqueness
The uniqueness of tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its isoindole ring provides unique interaction capabilities with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-yl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-7-14-8-10(9)6-11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?/m0/s1 |
InChI Key |
MAKONFGDMPDBED-MTULOOOASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CC[C@H]2CNC[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CNCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate](/img/structure/B13000507.png)
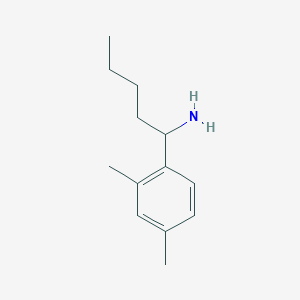
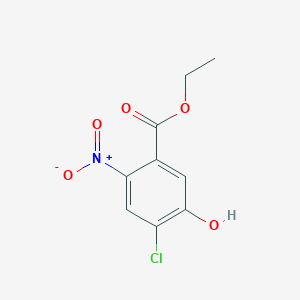
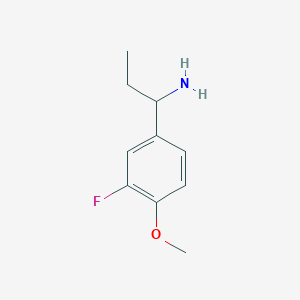
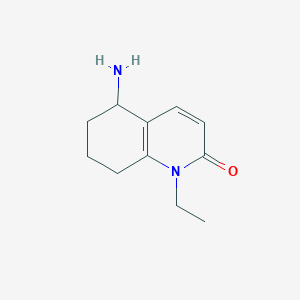
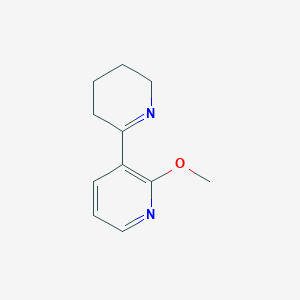
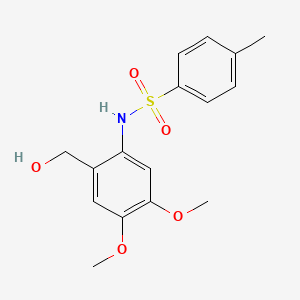
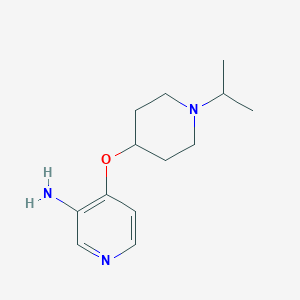
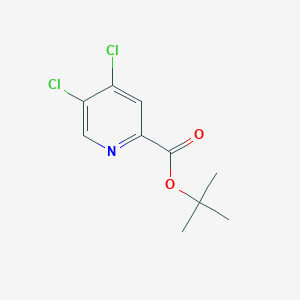
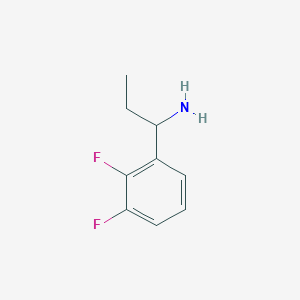
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000565.png)
![5,7-Dimethylbenzo[d]isothiazole](/img/structure/B13000567.png)
